molecular formula C21H25NO3 B8402941 (1-Methylpiperidin-4-yl)methyl 2-hydroxy-2,2-diphenylacetate CAS No. 57295-18-8

(1-Methylpiperidin-4-yl)methyl 2-hydroxy-2,2-diphenylacetate

Cat. No.: B8402941
CAS No.: 57295-18-8
M. Wt: 339.4 g/mol
InChI Key: MZBRBKNGTICJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylpiperidin-4-yl)methyl 2-hydroxy-2,2-diphenylacetate is a useful research compound. Its molecular formula is C21H25NO3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57295-18-8

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl)methyl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C21H25NO3/c1-22-14-12-17(13-15-22)16-25-20(23)21(24,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,24H,12-16H2,1H3

InChI Key

MZBRBKNGTICJBV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1-Methyl-piperidin-4-yl)-methanol (2.58 g, 20 mmol) and hydroxy-diphenyl-acetic acid methyl ester (9.69 g, 40 mmol) are suspended in toluene (65 ml). Molecular sieve 4A (1 g) is added and the mixture is stirred at room temperature for 10 minutes. Sodium (0.08 g) is added and the reaction mixture stirred at 80° C. for 3 hours. Additional sodium (0.1 g) is then added and heating maintained at 80° C. for 18 hours. The reaction mixture is cooled to room temperature, solid filtered off, and washed with ethylacetate. The filtrate is washed once with saturated aqueous NaHCO3 solution (50 ml) and twice with aqueous HCl 1M (25 ml each). The combined acidic aqueous layers are basified with saturated aqueous NaHCO3 solution and solid NaHCO3, the resulting precipitate is removed by filtration, drying under vacuum gives the title product as a white solid (M+H)+:340.09.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
9.69 g
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.08 g
Type
reactant
Reaction Step Four
Quantity
0.1 g
Type
reactant
Reaction Step Five
Quantity
65 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.